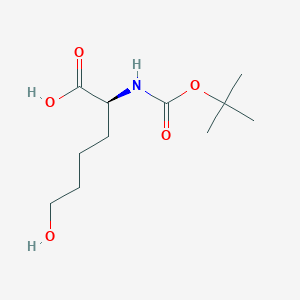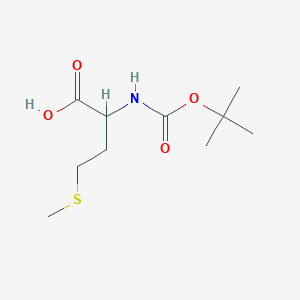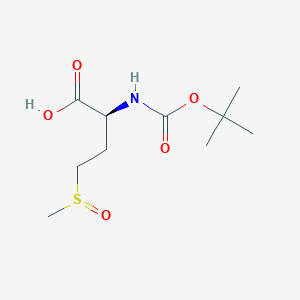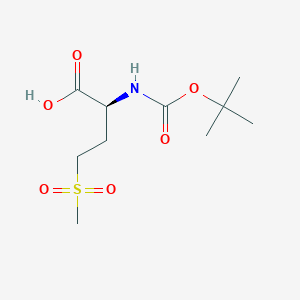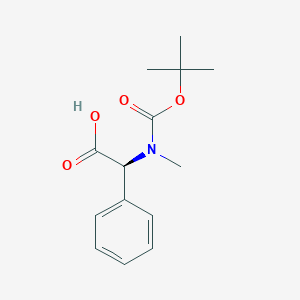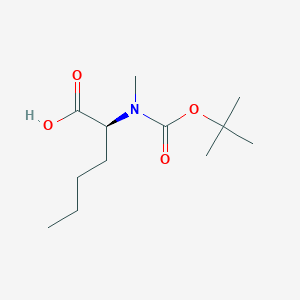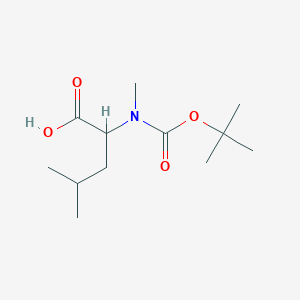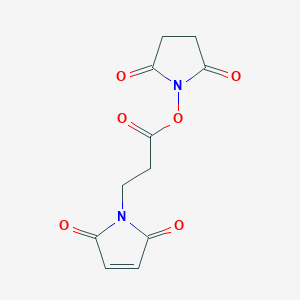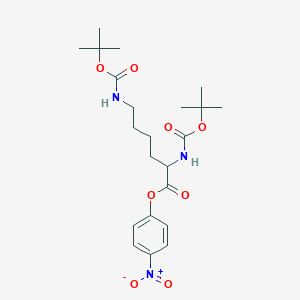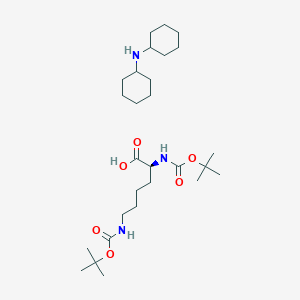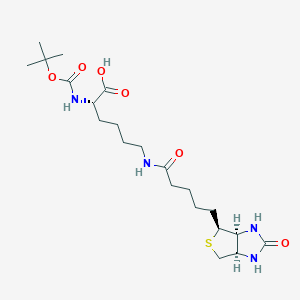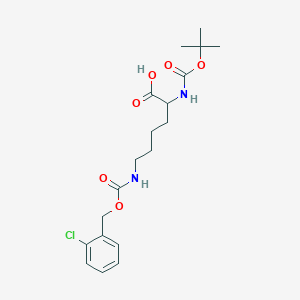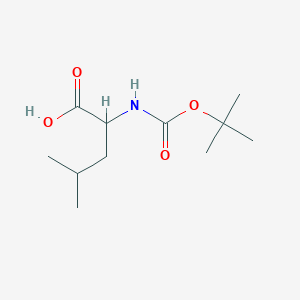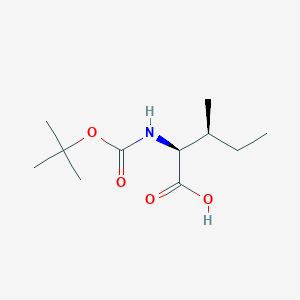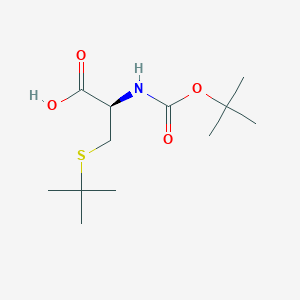
Boc-Cys(tBu)-OH
Descripción general
Descripción
Boc-Cys(tBu)-OH, also known as Nα-Boc-S-tert-butyl-L-cysteine, is a cysteine derivative . It is used in peptide synthesis and has applications in peptide and protein science .
Synthesis Analysis
The use of the tert-butyl-oxycarbonyl (Boc) as the Nα-amino protecting group in peptide synthesis can be advantageous in several cases, such as the synthesis of hydrophobic peptides and peptides containing ester and thioester moieties .
Molecular Structure Analysis
The chemical formula of Boc-Cys(tBu)-OH is C12H23NO4S. It has a molecular weight of 309.45 g/mol .
Chemical Reactions Analysis
Protecting group chemistry for the cysteine thiol group has enabled a vast array of peptide and protein chemistry over the last several decades. Increasingly sophisticated strategies for the protection, and subsequent deprotection, of cysteine have been developed, facilitating the synthesis of complex disulfide-rich peptides, semisynthesis of proteins, and peptide/protein labeling in vitro and in vivo .
Physical And Chemical Properties Analysis
Boc-Cys(tBu)-OH has a molecular weight of 277.38 g/mol. Its molecular formula is C12H23NO4S .
Aplicaciones Científicas De Investigación
Peptide Synthesis and Modification
Boc-Cys(tBu)-OH is frequently used in the synthesis and modification of peptides. For example, it has been involved in the synthesis of bis-cystinyl hinge fragments of human IgG1, highlighting its role in creating specific peptide structures and in protecting amino acid residues during synthesis processes (Hübener, Göhring, Musiol, & Moroder, 1992).
Cyclization Studies
The compound has been used in cyclization studies with tetra- and pentapeptide sequences. This demonstrates its utility in studying the effects of different coupling reagents on the yield and purity of peptide models (Schmidt & Neubert, 2009).
Radiochemical Applications
In a study related to the synthesis of radiolabeled peptides, Boc-Cys(tBu)-OH was used to form a labeled peptide hormone derivative. This indicates its potential applications in the field of medical imaging and diagnostics (Jelinski, Hamacher, & Coenen, 2002).
Orthogonal Coupling in Peptide Synthesis
The compound has been used to facilitate the formation of heterodisulfide bonds in peptide synthesis. This suggests its role in more complex peptide constructions and in enhancing the efficiency of peptide bond formation (Huang & Carey, 2009).
Solid-Phase Peptide Synthesis
Boc-Cys(tBu)-OH has been utilized in the preparation of derivatives for solution and solid-phase peptide synthesis. This showcases its versatility in different peptide synthesis methodologies (Patora-Komisarska, Podwysocka, & Seebach, 2011).
Synthesis of Glycopeptides
It has been used in the synthesis of protected glycotetrapeptides, indicating its application in the creation of glycopeptides which have significant biological importance (Gobbo, Biondi, Filira, Rocchi, & Lucchini, 1988).
Chemical Synthesis of Tumor-Seeking Analogues
The compound plays a role in the synthesis of cyclic melanocortin analogues, which have been found to have tumor-seeking properties. This underscores its potential in the development of therapeutic agents (Valldosera, Monsó, Xavier, Raposinho, Correia, Santos, & Gomes, 2008).
Direcciones Futuras
The future directions in the field of peptide synthesis with Boc-Cys(tBu)-OH involve the development of more efficient synthetic procedures, taking advantage of automation, novel protection strategies, microwave assistance, improved isolation and purification methods, as well as advanced analytics . There is also a growing interest in synthetic peptides for the treatment of various diseases, which presents new opportunities for the use of Boc-Cys(tBu)-OH .
Propiedades
IUPAC Name |
(2R)-3-tert-butylsulfanyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO4S/c1-11(2,3)17-10(16)13-8(9(14)15)7-18-12(4,5)6/h8H,7H2,1-6H3,(H,13,16)(H,14,15)/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGARKMDCQCLMCS-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CSC(C)(C)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CSC(C)(C)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40461358 | |
| Record name | Boc-Cys(tBu)-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40461358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-Cys(tBu)-OH | |
CAS RN |
56976-06-8 | |
| Record name | Boc-Cys(tBu)-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40461358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



